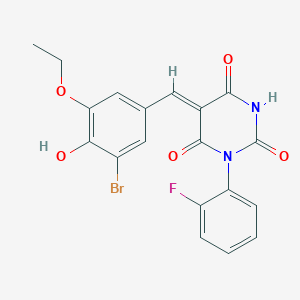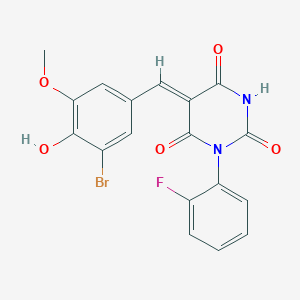![molecular formula C16H13Cl2NO2 B5909503 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMAP is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of topoisomerases, which are enzymes that play a role in DNA replication and repair.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis, which is a form of programmed cell death. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been shown to induce cell cycle arrest, which is a process that prevents cells from dividing. In Alzheimer's disease, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is its high purity and stability. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a crystalline solid that is easy to handle and store. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is also relatively inexpensive compared to other chemicals used in lab experiments. One of the limitations of using 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is its potential toxicity. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to have cytotoxic effects on some cell types, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. In the field of medicine, further studies are needed to determine the efficacy of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one as a treatment for cancer and Alzheimer's disease. In the field of materials science, further studies are needed to determine the potential applications of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in the synthesis of organic semiconductors and as a dye in solar cells. Further studies are also needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and its potential side effects on human health.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, or 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, is a chemical compound that has potential applications in various fields. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one can be synthesized using various methods and has been studied extensively for its anticancer and Alzheimer's disease properties, as well as its potential use in materials science. Further studies are needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and its potential side effects on human health.
合成法
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one can be synthesized using various methods, including the reaction of 3,4-dichlorobenzaldehyde with 4-methoxyaniline in the presence of a base such as potassium carbonate, followed by the addition of propenone. Another method involves the reaction of 3,4-dichlorobenzaldehyde with 4-methoxyaniline and propenone in the presence of a base such as sodium hydride.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been studied extensively due to its potential applications in various fields. In the field of medicine, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been investigated for its anticancer properties. Studies have shown that 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been studied in the field of materials science. It has been investigated for its potential use as a dye in solar cells, due to its high molar extinction coefficient and good electron-donating properties. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been studied for its potential use in the synthesis of organic semiconductors, due to its ability to form stable charge-transfer complexes with electron-accepting molecules.
特性
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-13-5-3-12(4-6-13)19-9-8-16(20)11-2-7-14(17)15(18)10-11/h2-10,19H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQODNKIFCWOZSP-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-methoxyanilino)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)
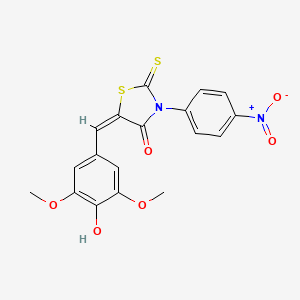
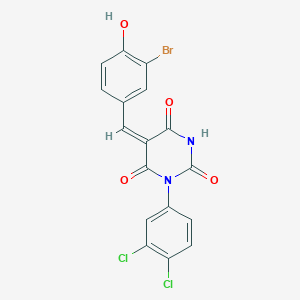
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
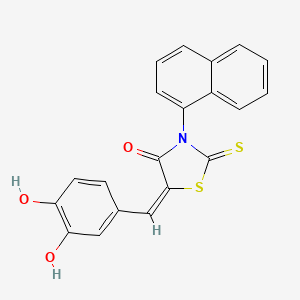
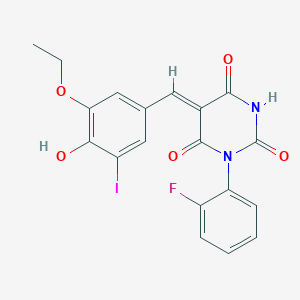
![1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)
